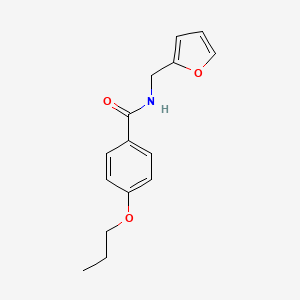
N-(2-furylmethyl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-propoxybenzamide, also known as FMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPB belongs to the class of benzamides and is a derivative of benzylamine.
Mécanisme D'action
The exact mechanism of action of N-(2-furylmethyl)-4-propoxybenzamide is not fully understood. However, it is believed that N-(2-furylmethyl)-4-propoxybenzamide exerts its pharmacological effects by modulating the activity of certain neurotransmitters and ion channels in the body. N-(2-furylmethyl)-4-propoxybenzamide has been shown to interact with the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. N-(2-furylmethyl)-4-propoxybenzamide has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-propoxybenzamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(2-furylmethyl)-4-propoxybenzamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that mediate pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-4-propoxybenzamide is a relatively stable compound and can be easily synthesized in the laboratory. It has been found to exhibit low toxicity and has a favorable pharmacokinetic profile. However, the exact mechanism of action of N-(2-furylmethyl)-4-propoxybenzamide is not fully understood, and further studies are needed to elucidate its pharmacological effects.
Orientations Futures
N-(2-furylmethyl)-4-propoxybenzamide has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for N-(2-furylmethyl)-4-propoxybenzamide research include:
1. Investigating the effects of N-(2-furylmethyl)-4-propoxybenzamide on other ion channels and neurotransmitters in the body.
2. Studying the pharmacokinetics and pharmacodynamics of N-(2-furylmethyl)-4-propoxybenzamide in humans.
3. Exploring the potential of N-(2-furylmethyl)-4-propoxybenzamide as an anticancer agent.
4. Investigating the effects of N-(2-furylmethyl)-4-propoxybenzamide on other inflammatory and pain-related pathways.
Conclusion
N-(2-furylmethyl)-4-propoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anticonvulsant properties and has shown promising results in preclinical studies. Further research is needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-4-propoxybenzamide involves the reaction of 4-propoxybenzoyl chloride with 2-aminomethylfuran in the presence of a base such as triethylamine. The reaction yields N-(2-furylmethyl)-4-propoxybenzamide as a white crystalline solid with a melting point of 101-103°C. The purity of N-(2-furylmethyl)-4-propoxybenzamide can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-furylmethyl)-4-propoxybenzamide has also been shown to possess anticancer activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-9-18-13-7-5-12(6-8-13)15(17)16-11-14-4-3-10-19-14/h3-8,10H,2,9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLKGPCWWPCKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6418469 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

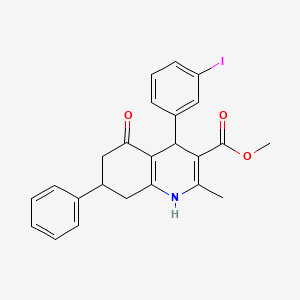
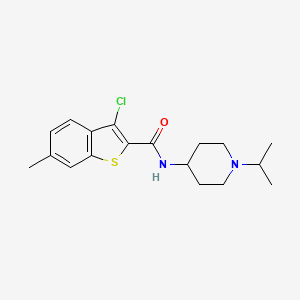
![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)

![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)
![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)
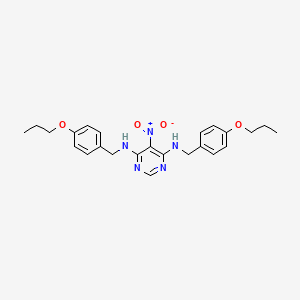
![3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4987097.png)
![2-(4-fluorophenyl)-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B4987102.png)
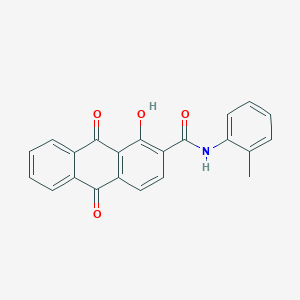
![N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4987114.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4987116.png)